The synthesis of (Rac)-ZLc-002 is characterized by a multi-step process that incorporates various organic synthesis techniques. One common method involves the formation of a chiral intermediate followed by subsequent reactions to yield the final product. Specific details about the reaction conditions often include:
The molecular structure of (Rac)-ZLc-002 can be described using standard chemical notation. It consists of various functional groups that contribute to its biological activity. The structural formula can be represented as follows:
where , , , and represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The specific arrangement of these atoms defines its stereochemistry and impacts its interaction with biological targets.
(Rac)-ZLc-002 participates in various chemical reactions typical of organic compounds. Notable reactions include:
The detailed mechanisms of these reactions often involve intermediates that are critical for understanding the compound's reactivity.
The mechanism of action for (Rac)-ZLc-002 primarily relates to its effects on neurotransmitter systems in the brain. Research indicates that it may exert anxiolytic-like effects through modulation of gamma-aminobutyric acid receptors or other related pathways.
(Rac)-ZLc-002 exhibits several notable physical and chemical properties:
(Rac)-ZLc-002 has potential applications in scientific research, particularly in pharmacology:
(Rac)-ZLc-002 is characterized as a selective inhibitor of the protein-protein interaction (PPI) between neuronal nitric oxide synthase (nNOS) and its adaptor protein NOS1AP (nitric oxide synthase 1 adaptor protein). This PPI interface is critical for propagating excitotoxic signaling pathways implicated in neuropathic pain, inflammatory nociception, and tumor cell viability suppression when synergized with chemotherapeutic agents like paclitaxel [2]. Mechanistically, (Rac)-ZLc-002 disrupts the co-immunoprecipitation of full-length NOS1AP with nNOS in cortical neurons and HEK293T cells at 10 µM concentrations, though it exhibits no activity in cell-free AlphaScreen binding assays, suggesting a cellular context-dependent mechanism [2].
The nNOS-NOS1AP interaction is governed by two distinct but cooperative motifs within NOS1AP:
Native NOS1AP[400–506] binds nNOS with high affinity (Kd ~0.8 µM) due to concerted action between these motifs. Structural studies reveal that the ExF motif anchors NOS1AP to nNOS, while the PDZ ligand stabilizes the complex by occupying the nNOS-PDZ pocket. This dual-motif engagement induces a conformational change in nNOS, efficiently excluding alternate PDZ ligands like PSD95-PDZ2 [3]. Denaturation of NOS1AP[400–506] disrupts motif cooperativity, reducing PDZ pocket occlusion by 30-fold despite only a 3-fold drop in overall affinity, underscoring the role of tertiary structure in functional inhibition [3].
Table 1: Structural and Functional Properties of nNOS-NOS1AP Interaction
Parameter | Native NOS1AP[400-506] | Denatured NOS1AP[400-506] |
---|---|---|
Binding Affinity (Kd) | ~0.8 µM | ~2.4 µM |
PDZ Pocket Occlusion | High (IC50 ~0.8 µM) | Reduced 30-fold |
ExF Motif Dependence | Required for high affinity | Retains partial binding |
PDZ Ligand Contribution | Synergistic (5-fold ↑ affinity) | Non-cooperative |
(Rac)-ZLc-002 operates via allosteric disruption rather than direct orthosteric competition. While it fails to dissociate pre-formed nNOS-NOS1AP complexes in vitro, it prevents complex assembly in cellular environments by:
(Rac)-ZLc-002 indirectly influences cytoskeletal dynamics through crosstalk between nNOS-NOS1AP signaling and Rho GTPase networks. Chronic stress or NMDA receptor activation elevates nNOS-NOS1AP activity, which augments Rac1/2 GTP loading via unknown intermediaries. (Rac)-ZLc-002 attenuates this pathway, reducing Rac-mediated NADPH oxidase assembly and ROS production [2] [4].
The Cdc42/Rac Interactive Binding (CRIB) motif is a conserved 16-residue sequence in effector proteins (e.g., WASP, PAK1) that selectively binds active GTP-bound Cdc42 or Rac. Key features:
Table 2: CRIB Effectors in nNOS-NOS1AP/Rac Cross-talk
Effector | GTPase Specificity | Function | Impact of (Rac)-ZLc-002 |
---|---|---|---|
WASP | Cdc42 > Rac | Arp2/3 activation, endocytosis | Indirect ↑ via Rac suppression |
PAK1 | Rac/Cdc42 | Kinase signaling, cytoskeletal remodeling | ↓ due to reduced Rac-GTP |
IQGAP | Rac/Cdc42 | Actin cross-linking | Context-dependent modulation |
By uncoupling nNOS-NOS1AP from Rac activation, (Rac)-ZLc-002 impacts:
PDZ domains typically bind C-terminal peptides via a conserved GLGF motif forming an antiparallel β-sheet. (Rac)-ZLc-002 exhibits >50-fold selectivity for nNOS-PDZ over other domains (PSD95, ZO1) due to:
nNOS-PDZ possesses a unique αB helix and βB/βC loop that accommodates NOS1AP’s internal ExF motif alongside its C-terminal ligand. This extended interface is absent in single-motif PDZ domains [3] [7].
Unlike canonical PDZ inhibitors (e.g., peptidic EIAV mimetics), (Rac)-ZLc-002 exploits allosteric sites to:
In vitro profiling confirms no inhibition of:
Table 3: PDZ Domain Selectivity Profile of (Rac)-ZLc-002
PDZ Domain | Ligand | Inhibition by (Rac)-ZLc-002 | Structural Basis |
---|---|---|---|
nNOS | NOS1AP[400-506] | IC50 ~1 µM | Dual-motif engagement site |
PSD95-PDZ2 | NOS1AP C-terminus | None | Lacks ExF interaction surface |
ZO1 | Claudin C-terminus | None | Canonical peptide-binding only |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1